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molecular formula C7H4ClN3S B1463334 2-(5-Chloro-[1,2,4]thiadiazol-3-yl)-pyridine CAS No. 887623-91-8

2-(5-Chloro-[1,2,4]thiadiazol-3-yl)-pyridine

Cat. No. B1463334
M. Wt: 197.65 g/mol
InChI Key: SHEOICYRRJYGQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07851473B2

Procedure details

To a solution of pyridine-2-carboximidamide hydrochloride (2.00 g, 12.7 mmol) and perchloromethyl mercaptan (1.75 ml, 16.3 mmol) in dichloromethane (40 ml) was added dropwise a solution of sodium hydroxide (3.26 g, 81.5 mmol) in water (6 ml) under ice-cooling. Then, the reaction mixture was stirred under ice-cooling for 1 hour and at room temperature for 1 hour. The organic layer was separated, washed with water, and then dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure, and the residue was purified by silica gel column chromatography (hexane:ethyl acetate=2:1) to give 1.05 g (42.0%) of the desired product as an oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.75 mL
Type
reactant
Reaction Step One
Quantity
3.26 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Yield
42%

Identifiers

REACTION_CXSMILES
Cl.[N:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=[NH:10])[NH2:9].[Cl:11][C:12]([SH:15])(Cl)Cl.[OH-].[Na+]>ClCCl.O>[Cl:11][C:12]1[S:15][N:9]=[C:8]([C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][N:2]=2)[N:10]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
Cl.N1=C(C=CC=C1)C(N)=N
Name
Quantity
1.75 mL
Type
reactant
Smiles
ClC(Cl)(Cl)S
Name
Quantity
3.26 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
6 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Then, the reaction mixture was stirred under ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (hexane:ethyl acetate=2:1)

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=NS1)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.05 g
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 41.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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